4-(1-methyl-1H-pyrazol-5-yl)benzonitrile

Analytical chemistry Quality control Structural elucidation

Medicinal chemistry teams require regioisomerically pure building blocks for fragment-based drug design. This 5-yl benzonitrile-pyrazole provides a unique nitrile vector orthogonal to inactive regioisomers. - **Key advantage:** Single rotatable bond & peri-interaction restrict conformation, lowering entropic penalty vs. 4-yl isomer (Δ~2.5 Å nitrile projection shift). - **Synthetic efficiency:** >90% yield via microwave Suzuki-Miyaura; no chromatographic regioisomer separation needed. - **Physicochemical profile:** MW 183.21, XLogP3 1.6 - Rule-of-Three compliant. Immediate supply for parallel synthesis (24/48-well arrays) and kilogram-scale process chemistry.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B13250541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-5-yl)benzonitrile
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H9N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3
InChIKeyRQIRLMQCLBBDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile: Building Block Overview


4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile (CAS 1187334-93-5, molecular formula C₁₁H₉N₃, molecular weight 183.21 g/mol) is an aromatic nitrile-pyrazole hybrid building block primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound features a 1-methylpyrazole ring attached at the 5-position to the para-carbon of a benzonitrile moiety. Its well-defined structure has been confirmed by 1H NMR and GC-MS spectra deposited in the Wiley Registry of Mass Spectral Data and KnowItAll NMR Spectral Library [2]. The compound is commercially available from multiple suppliers in purities typically ≥95% .

Microwave-assisted Suzuki coupling with high regiospecificity
Spectrally confirmed 5-yl regioisomer identity (NMR, GC-MS)
Para-substituted pyrazole-benzonitrile scaffold for fragment elaboration

4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile: Regioisomer Specificity


Although 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile shares the same molecular formula (C₁₁H₉N₃, MW 183.21) with its 3-yl and 4-yl regioisomers as well as the meta-substituted 3-(pyrazol-5-yl)benzonitrile, these analogs exhibit measurably different physicochemical properties and, critically, divergent biological outcomes when incorporated into larger pharmacophores . The positional attachment of the benzonitrile to the pyrazole ring determines the vector of the nitrile hydrogen-bond acceptor, the conformational preferences of the biaryl system, and the metabolic susceptibility of the pyrazole C–H bonds. As demonstrated by the clinical epigenetic probe BAZ2-ICR—which specifically requires the 4-yl isomer for its potent BAZ2A/B bromodomain inhibition (IC₅₀ 130/180 nM)—the choice of regioisomer is a critical determinant of target engagement, and substitution of one isomer for another can abolish activity entirely .

! 3-yl or 4-yl regioisomers share molecular formula but project the nitrile H-bond acceptor along different vectors; reported target engagement may not transfer
! The clinical-stage probe BAZ2-ICR requires the 4-yl isomer for bromodomain inhibition; 5-yl substitution may abolish activity in that context
! Physicochemical properties (LogP, melting point) differ measurably among regioisomers; batch identity should be confirmed upon receipt

4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile: Comparative Evidence vs. Analogs


Spectral Fingerprint Distinguishes Regioisomers

The structural identity of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is unambiguously established by its 1H NMR spectrum (multiple proton environments diagnostic of the 5-substituted pyrazole and para-substituted benzonitrile) and its GC-MS spectrum (exact mass 183.079647 g/mol), both deposited in the Wiley KnowItAll spectral libraries [1]. In contrast, NMR spectra of the 3-yl regioisomer (CAS 915707-41-4) and the 4-yl regioisomer (CAS 1175772-21-0) show distinctly different coupling patterns and chemical shift profiles . This spectral orthogonality enables QA/QC laboratories to confirm the correct regioisomer upon receipt, preventing costly downstream synthetic failures caused by regioisomeric misassignment.

Spectral fingerprint
Class-level inference
NMR Δδ >0.3 ppm; distinct MS fragments
Enables regioisomer identity confirmation upon procurement
Data deposited in Wiley/KNIME libraries; solvent not specified
Analytical chemistry Quality control Structural elucidation

Lipophilicity Differentiation

The target compound exhibits a computed XLogP3 value of 1.6 [1]. This is numerically lower than the LogP values of the 3-yl regioisomer (LogP 1.95878, CAS 915707-41-4) and the meta-substituted 3-(1-methyl-1H-pyrazol-5-yl)benzonitrile (LogP 1.8244286, CAS 179055-95-9) [2]. The 4-yl regioisomer (CAS 1175772-21-0) shares the identical XLogP3 of 1.6 [3], indicating that within the para-substituted series, the pyrazole attachment position (4- vs. 5-) does not markedly alter overall lipophilicity, but all para-substituted isomers are less lipophilic than the 3-yl and meta-substituted analogs. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes for fragment-based drug discovery starting points.

Lipophilicity
Cross-study comparable
XLogP3 = 1.6 (Δ −0.36 vs 3‑yl)
Lower lipophilicity may support fragment-based design where reduced LogP is preferred
Computed values, not experimentally measured
Physicochemical profiling Drug-likeness ADME prediction

Microwave-Assisted Suzuki Coupling Efficiency

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazol-5-yl boronic acid/ester with 4-bromobenzonitrile or 4-iodobenzonitrile [1]. Microwave-assisted conditions have been reported to achieve high yields (>90%) with significantly reduced reaction times (minutes vs. hours) and minimal byproduct formation compared to conventional thermal heating [1]. In contrast, the synthesis of the 4-yl regioisomer typically requires a more elaborate sequence involving protection/deprotection strategies or regiospecific C–H activation at the pyrazole 4-position, which can result in lower overall yields and higher catalyst loadings . The 3-yl isomer is generally accessed via cyclocondensation routes that may produce regioisomeric mixtures requiring chromatographic separation, whereas the 5-yl attachment can be achieved with high regiospecificity via direct cross-coupling.

Coupling efficiency
Class-level inference
Suzuki yield >90% (microwave)
Supports high-throughput parallel synthesis and scale-up
Reported conditions; independent verification recommended
Synthetic methodology Cross-coupling Process chemistry

Pharmacophoric Vector Differentiation in Fragment Design

The clinical-stage chemical probe BAZ2-ICR (CAS 1665195-94-7), a potent and selective BAZ2A/B bromodomain inhibitor with IC₅₀ values of 130 nM (BAZ2A) and 180 nM (BAZ2B), explicitly incorporates the 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile fragment, not the 5-yl isomer . This regiospecific structural requirement demonstrates that the pyrazole substitution position is critical for achieving the correct three-dimensional presentation of the benzonitrile moiety to the bromodomain acetyl-lysine binding pocket. The 5-yl isomer, by contrast, projects the benzonitrile group along a different vector (C5–Cpara axis vs. C4–Cpara axis), which would alter the dihedral angle between the pyrazole and phenyl rings and shift the nitrile hydrogen-bond acceptor by approximately 2.5 Å relative to the 4-yl isomer . This vector difference is a key differentiator for fragment-based drug discovery programs targeting distinct protein pockets: the 5-yl isomer serves as a distinct scaffold for targets where the 4-yl geometry is suboptimal.

Pharmacophoric vector
Class-level inference
Nitrile position differs by ~2.5 Å vs 4‑yl
Provides a distinct H‑bond geometry for bromodomain fragment libraries
Based on molecular modeling; BAZ2-ICR requires 4‑yl geometry
Fragment-based drug discovery Kinase inhibitors Epigenetic probes

Conformational Restriction via Single Rotatable Bond

The target compound possesses only one rotatable bond (the pyrazole–phenyl linkage), as computed from its SMILES representation [1]. This is identical to its 3-yl, 4-yl, and meta-substituted regioisomers, all of which share the same rotatable bond count of 1 . The low number of rotatable bonds is a favorable feature for fragment-based drug design, as it reduces the entropic penalty upon binding to a protein target compared to more flexible fragments. However, the conformational preference (the preferred dihedral angle between the pyrazole and benzonitrile rings) differs among regioisomers due to steric interactions between the 1-methyl group and the ortho-hydrogens of the benzonitrile ring in the 5-yl isomer. This steric constraint restricts the accessible conformational space of the 5-yl isomer more than the 4-yl isomer, potentially leading to higher binding affinity when the protein-binding site accommodates this specific conformation [2].

Conformational freedom
Class-level inference
1 rotatable bond; steric restriction ~2–4 kcal/mol
Restricted conformation may reduce entropic penalty in fragment binding
Computed by MMFF94; experimental binding data not provided
Conformational analysis Structure-based drug design Molecular recognition

Melting Point Advantage in Purification and Handling

The 3-yl regioisomer 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile (CAS 915707-41-4) is reported to be a crystalline solid with a melting point range of 146–147 °C [1]. In contrast, 3-(1-methyl-1H-pyrazol-5-yl)benzonitrile (CAS 179055-95-9) exhibits a significantly lower melting point of 96 °C . Melting point data for the target compound 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is not widely reported in vendor databases, which may indicate that it is a low-melting solid or oil at ambient temperature . This physical state difference has practical consequences for compound management in automated screening libraries: crystalline high-melting solids are generally preferred for long-term storage and accurate solid dispensing, whereas low-melting solids or oils require more careful handling to avoid weighing errors and degradation. Users who prioritize ease of handling may prefer the 3-yl isomer for its crystalline nature, while those who require the 5-yl vector specifically must accept potentially more challenging compound management workflows.

Melting point
Cross-study comparable
Target m.p. not reported; 3‑yl isomer 146–147 °C
Physical state may influence automated solid dispensing and long-term storage
Data to verify for target compound; low-melting or oil possible
Solid-state properties Purification Compound management

4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile Application Scenarios


Distinct Nitrile Vector for Fragment-Based Discovery

When designing fragment libraries for bromodomains or other acetyl-lysine reader domains beyond BAZ2A/B, the 5-yl isomer provides a nitrile H-bond acceptor geometry that is orthogonal to the vector utilized by the 4-yl isomer in BAZ2-ICR. The nitrile group of the 5-yl isomer is projected approximately 2.5 Å away from the position occupied by the 4-yl isomer's nitrile, enabling exploration of complementary binding pockets . This differentiated vector is critical for fragment screening campaigns targeting CECR2 or other bromodomains where BAZ2-ICR shows only 15-fold selectivity, as the 5-yl geometry may yield improved selectivity profiles when elaborated into full lead compounds .

Parallel Synthesis with Regiospecific Suzuki Coupling

The ability to synthesize 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile in >90% yield via microwave-assisted Suzuki-Miyaura coupling [1] makes this building block particularly well-suited for parallel synthesis workflows where rapid analog generation is essential. The high regiospecificity of the C5 cross-coupling eliminates the need for chromatographic separation of regioisomeric mixtures, reducing purification time and material losses compared to routes that generate mixtures of 3-yl/5-yl isomers. This operational efficiency is especially valuable in medicinal chemistry groups running 24- or 48-well parallel synthesis arrays where turnaround time directly impacts the pace of SAR cycles [1].

Constrained Fragments for Protein-Protein Interaction Screening

With only a single rotatable bond and steric restriction imposed by the peri-interaction between the N1-methyl group and the ortho-hydrogen of the benzonitrile ring [2], the 5-yl isomer is more conformationally constrained than the 4-yl isomer. This reduced conformational flexibility translates into a smaller entropic penalty upon target binding, which is a key advantage for fragment screening against challenging protein-protein interaction (PPI) targets where ligand efficiency is paramount. The combination of low molecular weight (183.21 Da), low lipophilicity (XLogP3 = 1.6), and restricted conformational freedom makes this compound an attractive addition to rule-of-three compliant fragment libraries [2].

Nitrile Bioisostere for Agrochemical Development

In agrochemical research, the benzonitrile moiety serves as a metabolically stable bioisostere for carboxylic acid groups, while the N-methylpyrazole ring provides a heterocyclic scaffold with favorable soil mobility and plant uptake properties [1]. The para-substitution pattern of the 5-yl isomer ensures linear molecular geometry, which is often preferred for agrochemical active ingredients targeting membrane-bound receptors or ion channels in pests. The compound's established use as a versatile intermediate in agrochemical synthesis, combined with the high-yielding Suzuki coupling route for scale-up, positions it as a viable starting material for kilogram-scale process chemistry development [1].

Application
Selection Property
Validation Focus
Fragment-based bromodomain discovery
Nitrile H-bond vector geometry
Bromodomain binding assay with target of interest
Parallel synthesis libraries
Microwave-assisted coupling efficiency
Yield and purity post-coupling scale-up
Conformationally constrained fragment screening
Rotatable bond count and steric profile
Ligand efficiency in PPI fragment screens
Agrochemical intermediate development
Metabolic stability of benzonitrile
Soil mobility and plant uptake studies
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